molecular formula C28H23ClN4O3S2 B11475461 4-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

4-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11475461
M. Wt: 563.1 g/mol
InChI Key: FOCXUNPHEXCLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the benzothiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reactions:

    Final cyclization: The final step involves the cyclization to form the pyrazolo[3,4-e][1,4]thiazepin ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE apart is its unique combination of structural features, which confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C28H23ClN4O3S2

Molecular Weight

563.1 g/mol

IUPAC Name

4-[4-[(4-chlorophenyl)methoxy]phenyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C28H23ClN4O3S2/c1-16-25-26(18-5-9-20(10-6-18)36-14-17-3-7-19(29)8-4-17)37-15-24(34)31-27(25)33(32-16)28-30-22-12-11-21(35-2)13-23(22)38-28/h3-13,26H,14-15H2,1-2H3,(H,31,34)

InChI Key

FOCXUNPHEXCLSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=NC6=C(S5)C=C(C=C6)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.